

Application Note: Quantification of Bongkrekic Acid in Food Matrices by UHPLC-MS/MS

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Compound of Interest		
Compound Name:	Bongkrekate	
Cat. No.:	B10769442	Get Quote

Introduction

Bongkrekic acid (BA) is a highly toxic respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1][2] This heat-stable toxin can contaminate various fermented food products, particularly those derived from coconut and corn.[3][4] Ingestion of food contaminated with bongkrekic acid can lead to severe illness and has a high mortality rate, with reported fatalities ranging from 40% to 100%.[1] The toxin targets the mitochondria, inhibiting the adenine nucleotide translocase (ANT) and thereby disrupting the cell's energy supply, which can lead to multi-organ failure.[2][5] Given the significant public health risk, sensitive and reliable methods for the quantification of bongkrekic acid in food are essential. This application note details a robust Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the determination of bongkrekic acid in various food matrices.

Principle

This method utilizes the high separation efficiency of UHPLC coupled with the high selectivity and sensitivity of tandem mass spectrometry to accurately quantify bongkrekic acid. The procedure involves extraction of the analyte from the food matrix, followed by chromatographic separation and detection using multiple reaction monitoring (MRM) mode.

Experimental Protocols Sample Preparation

Methodological & Application





A critical step in the analysis of bongkrekic acid is the efficient extraction of the analyte from complex food matrices. Various methods have been developed, with the choice of solvent and cleanup procedure depending on the specific food type.

For Rice Flour and Tremella Mushrooms:[6]

- Weigh 5 g of crushed rice flour or 2.5 g of crushed Tremella mushroom into a 50 mL centrifuge tube.
- Add 15 mL of 80:20 methanol/water (v/v) containing 1% ammonia.
- Soak the mixture for 1 hour, followed by sonication for 30 minutes.
- Centrifuge the mixture and transfer an aliquot of the supernatant (3 mL for rice flour extract or 6 mL for Tremella mushroom extract) to a clean tube.
- Concentrate the extract to 1 mL using a stream of nitrogen gas.
- Filter the concentrated extract through a 0.22 μm filter prior to UHPLC-MS/MS analysis.

For Fermented Corn Flour (QuEChERS method):[7]

- Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.
- · Add 10 mL of water and vortex for 1 minute.
- Add 10 mL of acetonitrile containing 5% (v/v) acetic acid and vortex for 1 minute.
- Add 6.0 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate, then vortex for 1 minute.
- Centrifuge for 5 minutes.
- Transfer 5 mL of the supernatant into a 15 mL centrifuge tube containing 200 mg of C18 sorbent and 900 mg of anhydrous magnesium sulfate, and vortex for 1 minute.
- Take 2 mL of the supernatant, evaporate to dryness under nitrogen at 40°C, and reconstitute the residue in 1 mL of 50% (v/v) acetonitrile solution.



• Filter the solution through a 0.22 µm nylon filter before injection.

UHPLC-MS/MS Analysis

The following are typical instrumental conditions for the analysis of bongkrekic acid.

Optimization may be required depending on the specific instrument and column used.

Liquid Chromatography Conditions:[6][8][9]

Parameter	Condition	
Column	ACQUITY UPLC BEH C18 (2.1 mm \times 100 mm, 1.7 μ m) or equivalent	
Mobile Phase A	Water with 0.1% formic acid and 2 mmol/L ammonium formate	
Mobile Phase B	95% acetonitrile with 0.1% formic acid and 2 mmol/L ammonium formate	
Flow Rate	0.45 mL/min	
Injection Volume	5-6 μL	
Column Oven Temp.	40°C	
Gradient	Optimized for separation within a 6-15 minute run time.[9][10]	

Mass Spectrometry Conditions:[6][11]



Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Negative or Positive Mode
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temperature	550°C
Ionspray Voltage	-4500 V (Negative Mode)
Curtain Gas	35 psi
Nebulizer Gas	55 psi
Heating Gas	55 psi

MRM Transitions:

The selection of precursor and product ions is crucial for selective and sensitive detection. Both negative and positive ionization modes have been successfully employed.[10][12] Ammonium positive adduct ions have been shown to yield higher response intensities for bongkrekic acid and its isomers.[8][12]

Precursor Ion (m/z)	Product Ion (m/z)	Ionization Mode	Reference
485.3	441.2 (Quantifier)	Negative	[6]
485.1239	Varies	Negative (HRMS)	[13]
[M+NH ₄]+	437, 419	Positive	[10][12]

Quantitative Data Summary

The developed UHPLC-MS/MS methods have been validated for their performance in various food matrices. The following tables summarize the key quantitative parameters.

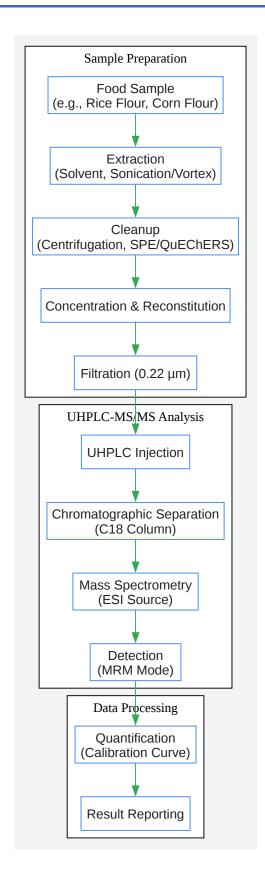
Table 1: Method Validation Parameters for Bongkrekic Acid Quantification



Parameter	Rice & Noodle Products[14] [15]	Fermented Corn Flour[7]	Rice Noodles[11]	Biofluids (Plasma & Urine)[9][16]
Linearity Range	-	1-200 μg/L	0-50 ng/mL	2-100 μg/L, 2.5- 500 ng/mL
Correlation Coefficient (r²)	>0.99	>0.99	0.9998	>0.9994
LOD	-	0.75 μg/kg	0.1 μg/kg	0.7 μg/L, 1 ng/mL
LOQ	0.20-0.40 μg/kg	-	-	2.0 μg/L, 2.5 ng/mL
Recovery (%)	80.5-106.6	78.9-112	90.1-105.4	83.7-112.0, 91.23-103.7
Precision (RSD %)	2.4-7.2	4.2-16	0.4-7.5	<10, 0.82-3.49

Visualizations





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Caption: General workflow for the UHPLC-MS/MS analysis of bongkrekic acid in food.





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Caption: Simplified MS/MS fragmentation pathway of bongkrekic acid in negative ion mode.

Conclusion

The described UHPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of bongkrekic acid in a variety of food matrices. The sample preparation protocols are straightforward and effective, and the instrumental analysis is rapid. This method is suitable for routine monitoring of food products to ensure consumer safety and for investigational analysis during foodborne illness outbreaks. The validation data demonstrates that the method meets the requirements for accuracy, precision, and sensitivity for the detection of this potent toxin at levels relevant to public health.

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